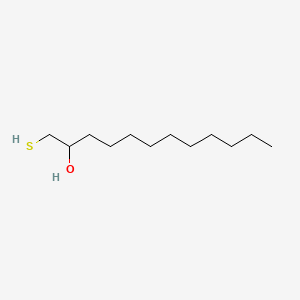
zinc;dibutoxy-sulfanylidene-sulfido-λ5-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc;dibutoxy-sulfanylidene-sulfido-λ5-phosphane is a chemical compound with the molecular formula C28H60O4P2S4Zn. It is known for its role as a fast-acting rubber vulcanization accelerator, which is environmentally friendly and does not produce nitrosamine carcinogens . This compound is also referred to as zinc O,O,-dialkyldithiophosphosphate.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zinc;dibutoxy-sulfanylidene-sulfido-λ5-phosphane typically involves the reaction of phosphorodithioic acid with zinc salts. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and quality of the final product. The production methods are designed to be efficient and environmentally friendly, minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
Zinc;dibutoxy-sulfanylidene-sulfido-λ5-phosphane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by removing oxygen or adding hydrogen, resulting in reduced forms.
Substitution: In this reaction, one or more atoms in the compound are replaced by other atoms or groups of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides. Substitution reactions can result in a variety of derivatives depending on the substituents introduced .
Scientific Research Applications
Zinc;dibutoxy-sulfanylidene-sulfido-λ5-phosphane has several scientific research applications, including:
Chemistry: It is used as a catalyst in various chemical reactions, particularly in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and delivery systems.
Mechanism of Action
The mechanism of action of zinc;dibutoxy-sulfanylidene-sulfido-λ5-phosphane involves its interaction with molecular targets and pathways in the systems it is applied to. In rubber vulcanization, it accelerates the cross-linking process by forming intermediate complexes with sulfur, which then react with rubber molecules to form stable cross-links. This enhances the mechanical properties and durability of the rubber .
Comparison with Similar Compounds
Similar Compounds
- Zinc diheptoxy-sulfanylidene-sulfido-λ5-phosphane
- Zinc dihexoxy-sulfanylidene-sulfido-λ5-phosphane
Uniqueness
Zinc;dibutoxy-sulfanylidene-sulfido-λ5-phosphane is unique due to its specific alkyl groups, which influence its reactivity and effectiveness as a vulcanization accelerator. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various industrial applications .
Properties
Molecular Formula |
C8H18O2PS2Zn+ |
|---|---|
Molecular Weight |
306.7 g/mol |
IUPAC Name |
zinc;dibutoxy-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/C8H19O2PS2.Zn/c1-3-5-7-9-11(12,13)10-8-6-4-2;/h3-8H2,1-2H3,(H,12,13);/q;+2/p-1 |
InChI Key |
QSWLUGWDZDIYPG-UHFFFAOYSA-M |
Canonical SMILES |
CCCCOP(=S)(OCCCC)[S-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(But-2-yn-1-yl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B13740621.png)









![3-Pyrrolidinol, 1-[(4-methylphenyl)sulfonyl]-, 3-(4-methylbenzenesulfonate), (3R)-](/img/structure/B13740683.png)

![Benzamide, N-[4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxo-1-anthracenyl]-](/img/structure/B13740701.png)
